5-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1-benzofuran-5-carboxylic acid and furan-2-carbaldehyde. The synthesis process may involve the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazole rings with the furan ring using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(ISOPROPYLAMINO)ETHANOL: This compound shares the benzofuran ring but differs in its functional groups and overall structure.
2,3-DIHYDROBENZOFURANYL-5-ACETIC ACID: Another compound with a benzofuran ring, used in different applications.
Uniqueness
5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzofuran, furan, and pyrazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h1-4,6,8-9H,5,7,10H2,(H,18,21)(H,19,20) |
InChI Key |
XALQQLLQNJFMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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